molecular formula C28H28N2O3S B2994753 N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171337-51-1

N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2994753
CAS RN: 1171337-51-1
M. Wt: 472.6
InChI Key: GCDHCGVCUIYIEX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C28H28N2O3S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Novel derivatives of N-(4-methoxyphenyl)thiazol-2-yl propanamide have shown significant antimicrobial activity against various bacterial and fungal strains. This includes potential use against resistant microbial species, highlighting its importance in addressing antibiotic resistance challenges (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
  • Certain derivatives have also displayed notable cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Photodynamic Therapy in Cancer Treatment

  • Certain zinc phthalocyanine compounds substituted with N-(4-methoxyphenyl)thiazol-2-yl propanamide derivatives have demonstrated high singlet oxygen quantum yield, which is significant for Type II photodynamic therapy mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Molecular Design

  • The compound and its derivatives have played a role in the synthesis of new chemical entities with potential applications in various fields, including materials science and medicinal chemistry. This includes the synthesis of Schiff base ligands and novel thiazole derivatives (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Dual Inhibition Properties in Medicinal Chemistry

  • Derivatives of the compound have been studied for their dual inhibition properties against enzymes like cyclooxygenase and 5-lipoxygenase. This indicates potential therapeutic applications in treating conditions like inflammation and cancer (Knight et al., 1996).

Environmental and Analytical Applications

  • Some studies have explored the environmental fate and analytical detection of similar compounds, suggesting potential roles in environmental monitoring and analysis (Ye, Bishop, Needham, & Calafat, 2008).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-32-24-15-8-16-25-27(24)29-28(34-25)30(19-22-14-9-17-33-22)26(31)18-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-8,10-13,15-16,22-23H,9,14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDHCGVCUIYIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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